molecular formula C20H24N4O3 B15095740 N-(4-acetamidophenyl)-5-(2-hydroxy-3,4-dimethylphenyl)pyrazolidine-3-carboxamide

N-(4-acetamidophenyl)-5-(2-hydroxy-3,4-dimethylphenyl)pyrazolidine-3-carboxamide

Cat. No.: B15095740
M. Wt: 368.4 g/mol
InChI Key: SBPMODXTIYAUHP-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-5-(2-hydroxy-3,4-dimethylphenyl)pyrazolidine-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazolidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-5-(2-hydroxy-3,4-dimethylphenyl)pyrazolidine-3-carboxamide typically involves the following steps:

    Formation of the pyrazolidine ring: This can be achieved through the reaction of a hydrazine derivative with a diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the acetamidophenyl group: This step involves the acylation of the pyrazolidine ring with an acetamidophenyl derivative using reagents such as acetic anhydride or acetyl chloride.

    Hydroxylation and methylation:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-5-(2-hydroxy-3,4-dimethylphenyl)pyrazolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The acetamidophenyl group can undergo nucleophilic substitution reactions with reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens, alkylating agents, polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted pyrazolidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications in the treatment of diseases such as cancer, infections, and inflammatory disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-5-(2-hydroxy-3,4-dimethylphenyl)pyrazolidine-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-(4-acetamidophenyl)-5-phenylpyrazolidine-3-carboxamide: Lacks the hydroxyl and methyl groups on the phenyl ring.

    N-(4-acetamidophenyl)-5-(2-hydroxyphenyl)pyrazolidine-3-carboxamide: Lacks the methyl groups on the phenyl ring.

    N-(4-acetamidophenyl)-5-(3,4-dimethylphenyl)pyrazolidine-3-carboxamide: Lacks the hydroxyl group on the phenyl ring.

Uniqueness

N-(4-acetamidophenyl)-5-(2-hydroxy-3,4-dimethylphenyl)pyrazolidine-3-carboxamide is unique due to the presence of both hydroxyl and methyl groups on the phenyl ring, which may contribute to its distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C20H24N4O3

Molecular Weight

368.4 g/mol

IUPAC Name

N-(4-acetamidophenyl)-5-(2-hydroxy-3,4-dimethylphenyl)pyrazolidine-3-carboxamide

InChI

InChI=1S/C20H24N4O3/c1-11-4-9-16(19(26)12(11)2)17-10-18(24-23-17)20(27)22-15-7-5-14(6-8-15)21-13(3)25/h4-9,17-18,23-24,26H,10H2,1-3H3,(H,21,25)(H,22,27)

InChI Key

SBPMODXTIYAUHP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C2CC(NN2)C(=O)NC3=CC=C(C=C3)NC(=O)C)O)C

Origin of Product

United States

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